LY303511 - 154447-38-8

LY303511

Catalog Number: EVT-253035
CAS Number: 154447-38-8
Molecular Formula: C19H18N2O2
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY303511 (2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one) is a synthetic compound initially developed as a negative control for LY294002, a well-known inhibitor of phosphatidylinositol 3-kinase (PI3K) [, ]. While structurally similar to LY294002, LY303511 lacks the ability to inhibit PI3K at comparable concentrations [, ]. Despite its initial design as a negative control, LY303511 has exhibited a range of biological activities in various in vitro and in vivo studies, making it a subject of ongoing scientific research. Notably, LY303511 has been shown to influence cell proliferation, apoptosis, and signaling pathways, often independently of PI3K inhibition [, , , , , , ]. Its ability to modulate these cellular processes highlights its potential as a research tool for understanding complex biological mechanisms and exploring novel therapeutic targets.

LY294002

Compound Description: LY294002 (2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one) is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) [ [] ]. It is widely used in cell biology research to investigate the role of PI3K in various cellular processes. LY294002 inhibits PI3K by competing with ATP for binding to the catalytic site of the enzyme [ [] ].

Relevance: LY294002 is a close structural analogue of LY303511 and was originally developed as its negative control [ [] ]. Although structurally similar, LY303511 was designed to lack the pan-PI3K inhibitory activity of LY294002 [ [] ]. Several studies demonstrated that although LY294002 effectively inhibits PI3K, LY303511 can exert biological effects independent of PI3K inhibition, such as sensitization of tumor cells to apoptosis via intracellular hydrogen peroxide production [ [] ], modulation of cytokine expression in macrophages via NF-κB inhibition [ [] ], and enhancement of TRAIL sensitivity in neuroblastoma cells via mitogen-activated protein kinase activation [ [] ]. These findings highlight the importance of carefully interpreting the results obtained with LY294002, as some of its effects might be mediated through off-target mechanisms also shared by LY303511.

Wortmannin

Compound Description: Wortmannin is a fungal metabolite that acts as a potent and selective inhibitor of PI3K [ [] ]. It irreversibly binds to PI3K, preventing its activation [ [] ]. Wortmannin is widely used in cell biology research alongside LY294002 to study the PI3K signaling pathway.

Rapamycin

Compound Description: Rapamycin, also known as sirolimus, is a macrolide compound that inhibits the activity of the mammalian target of rapamycin (mTOR) [ [] ]. mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival [ [] ]. Rapamycin forms a complex with the intracellular protein FKBP12, and this complex then binds to mTOR, inhibiting its activity [ [] ].

Relevance: Both LY303511 and rapamycin have been shown to inhibit mTOR-dependent cell proliferation [ [] ]. LY303511, similar to rapamycin, inhibits mTOR-dependent phosphorylation of S6K, a downstream target of mTOR [ [] ]. Interestingly, LY303511 also displayed mTOR-independent effects on cell proliferation [ [] ]. While rapamycin primarily induces G1 cell cycle arrest, LY303511 also reduced G2/M progression [ [] ]. This difference suggests that LY303511 might target additional kinases involved in cell cycle regulation, highlighting broader potential applications compared to rapamycin.

Relevance: LY303511 has been shown to synergize with TRAIL in inducing apoptosis in cancer cells [ [, ] ]. LY303511 amplifies TRAIL-induced apoptosis by enhancing the oligomerization of death receptor 5 (DR5), a key receptor for TRAIL [ [] ]. This enhanced oligomerization leads to increased recruitment and activation of caspase-8, a crucial initiator caspase in the extrinsic apoptotic pathway [ [] ]. Additionally, LY303511 promotes the formation of the death-inducing signaling complex (DISC), further amplifying the apoptotic signal [ [] ]. Importantly, LY303511 alone does not induce significant apoptosis; its pro-apoptotic effects are specifically observed in combination with TRAIL [ [] ]. These findings suggest that the combination of LY303511 and TRAIL could be a promising therapeutic strategy for cancers that are resistant to TRAIL monotherapy.

Afatinib

Compound Description: Afatinib is an irreversible ErbB family blocker used to treat non-small cell lung cancer with EGFR mutations [ [] ]. It inhibits EGFR, HER2, and ErbB4 signaling pathways [ [] ].

Relevance: Afatinib was identified as a potential therapeutic agent for high-risk pancreatic cancer patients alongside LY303511 based on a study investigating an lncRNA-based prognostic signature [ [] ]. While LY303511 exhibited anticancer properties in several studies, its connection with Afatinib in the context of pancreatic cancer treatment remains to be further investigated.

RO-90-7501

Compound Description: RO-90-7501 is a potent and selective inhibitor of p90 ribosomal S6 kinase (RSK) [ [] ]. RSKs are a family of serine/threonine kinases involved in various cellular processes, including cell growth, proliferation, and survival [ [] ].

Relevance: Similarly to Afatinib, RO-90-7501 emerged as a potential therapeutic agent for high-risk pancreatic cancer patients alongside LY303511 in a study exploring an lncRNA-based prognostic signature [ [] ]. Further research is needed to elucidate the connection between LY303511 and RO-90-7501 in the context of pancreatic cancer treatment.

Classification and Source

LY 303511 is classified as an inactive analogue of LY 294002, specifically designed to lack the phosphoinositide 3-kinase inhibitory activity. It is often used in research as a negative control to study the effects of PI3K inhibition without the confounding effects of actual PI3K activity modulation. The compound is identified by its Chemical Abstracts Service number, CAS 154447-38-8, and is available from various chemical suppliers for research purposes .

Synthesis Analysis

The synthesis of LY 303511 typically involves modifications to the core structure of LY 294002. While specific synthetic pathways may vary, a common approach includes:

  1. Starting Material: The synthesis begins with commercially available precursors that contain the necessary functional groups for modification.
  2. Reactions: Key reactions often include:
    • Alkylation: Introducing alkyl groups to modify the morpholine ring.
    • Substitution Reactions: Altering functional groups to create the desired analogue without retaining PI3K activity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological assays.

The exact parameters such as temperature, reaction time, and solvent systems are optimized based on preliminary studies to maximize yield and purity.

Molecular Structure Analysis

The molecular structure of LY 303511 can be described by its chemical formula and structural features:

  • Chemical Formula: C₁₄H₁₈N₂O₃
  • Molecular Weight: Approximately 250.30 g/mol
  • Structural Features:
    • Contains a morpholine ring.
    • Exhibits functional groups that influence its solubility and biological activity.
    • The compound's structure allows it to interact with cellular targets without directly inhibiting PI3K.

The three-dimensional conformation can be analyzed using computational modeling, which helps predict interactions with biological macromolecules .

Chemical Reactions Analysis

LY 303511 participates in several chemical reactions relevant to its biological activity:

  1. Cellular Uptake and Metabolism: Upon administration, LY 303511 enters cells where it may undergo metabolic transformations that could affect its efficacy.
  2. Interaction with Cellular Targets:
    • It has been shown to enhance TRAIL sensitivity in neuroblastoma cells by modulating receptor clustering and down-regulating anti-apoptotic proteins like cFLIP .
    • The compound also influences reactive oxygen species (ROS) production, which plays a critical role in apoptosis signaling pathways .

These interactions are vital for understanding how LY 303511 can sensitize cancer cells to apoptosis-inducing treatments.

Mechanism of Action

The mechanism of action of LY 303511 involves several key processes:

  1. Sensitization of Cancer Cells: By enhancing TRAIL receptor clustering on the cell surface, LY 303511 increases the efficacy of TRAIL-induced apoptosis .
  2. Regulation of Anti-apoptotic Proteins: It down-regulates cFLIP, leading to increased caspase activation, which is crucial for executing apoptotic pathways .
  3. Production of Reactive Oxygen Species: The compound promotes intracellular hydrogen peroxide production, which creates a favorable environment for apoptosis by modulating redox-sensitive signaling pathways .

This multifaceted mechanism underscores LY 303511's potential as a therapeutic agent in combination therapies aimed at overcoming resistance in cancer treatment.

Physical and Chemical Properties Analysis

The physical and chemical properties of LY 303511 are essential for its application in biological studies:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within expected ranges for similar compounds.

These properties influence how LY 303511 is handled in laboratory settings and its formulation for experimental use.

Applications

LY 303511 has several scientific applications, particularly in cancer research:

  1. Cancer Cell Sensitization: It is primarily used to sensitize various cancer cell lines to TRAIL and other apoptosis-inducing agents .
  2. Mechanistic Studies: Researchers utilize LY 303511 to dissect the roles of PI3K-independent pathways in cancer cell biology, particularly regarding apoptosis mechanisms .
  3. Therapeutic Development: As an analogue of LY 294002, it serves as a valuable tool in developing new therapeutic strategies targeting resistant tumors by modulating apoptotic signaling pathways.

Properties

CAS Number

154447-38-8

Product Name

LY 303511

IUPAC Name

8-phenyl-2-piperazin-1-ylchromen-4-one

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C19H18N2O2/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13,20H,9-12H2

InChI Key

NGAGMBNBKCDCDJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

Synonyms

2-(4-piperazinyl)-8-phenyl-4H-1-benzopyran-4-one
LY 303511
LY-303511
LY303511

Canonical SMILES

C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.